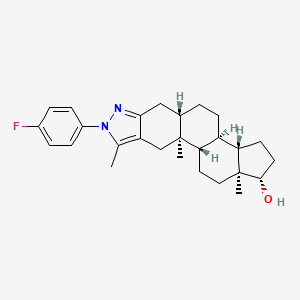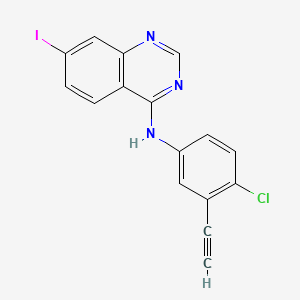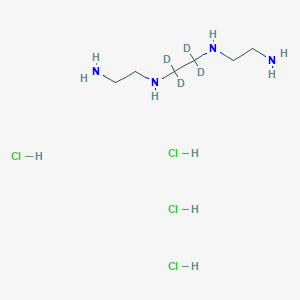
Androgen receptor antagonist 7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Androgen receptor antagonist 7 is a compound designed to inhibit the activity of androgen receptors, which are critical in the progression of prostate cancer. Androgen receptors are ligand-activated transcription factors that regulate the expression of genes crucial for male sexual differentiation and development. The inhibition of androgen receptors is a therapeutic strategy for treating prostate cancer, particularly castration-resistant prostate cancer, which remains dependent on androgen receptor signaling for its progression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of androgen receptor antagonist 7 involves multiple steps, including condensation, deprotection, Ullmann coupling, cyclization, and amination. Starting materials such as 4-amino-2-(trifluoromethyl)benzonitrile and Boc-2-aminoisobutyric acid are commonly used. The reaction conditions typically involve the use of catalysts and solvents to facilitate the reactions .
Industrial Production Methods: Industrial production of androgen receptor antagonists often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as crystallization and chromatography to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions: Androgen receptor antagonist 7 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, copper catalysts.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
Androgen receptor antagonist 7 has several scientific research applications, including:
Chemistry: Used as a tool to study the structure and function of androgen receptors.
Biology: Employed in research to understand the role of androgen receptors in cellular processes.
Medicine: Investigated as a potential therapeutic agent for treating prostate cancer, particularly castration-resistant prostate cancer.
Industry: Utilized in the development of new drugs targeting androgen receptors.
Mechanism of Action
Androgen receptor antagonist 7 exerts its effects by binding to the ligand-binding domain of the androgen receptor, thereby preventing the receptor from interacting with its natural ligands, such as dihydrotestosterone. This binding induces conformational changes in the receptor, disrupting its ability to regulate gene expression. The compound also affects the nuclear translocation of the receptor and its interaction with androgen response elements on DNA .
Comparison with Similar Compounds
Enzalutamide: A second-generation nonsteroidal androgen receptor antagonist with strong binding affinity to androgen receptors.
Apalutamide: Another second-generation androgen receptor antagonist used in the treatment of prostate cancer.
Darolutamide: A recently approved androgen receptor antagonist with a unique structure and mechanism of action.
Uniqueness: Androgen receptor antagonist 7 is unique in its ability to inhibit androgen receptor activity through noncompetitive binding, making it effective against androgen receptor variants that are resistant to other antagonists. This property makes it a promising candidate for treating castration-resistant prostate cancer .
Properties
Molecular Formula |
C27H35FN2O |
|---|---|
Molecular Weight |
422.6 g/mol |
IUPAC Name |
(1S,2S,10S,13R,14S,17S,18S)-6-(4-fluorophenyl)-2,5,18-trimethyl-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4,7-dien-17-ol |
InChI |
InChI=1S/C27H35FN2O/c1-16-21-15-27(3)17(14-24(21)29-30(16)19-7-5-18(28)6-8-19)4-9-20-22-10-11-25(31)26(22,2)13-12-23(20)27/h5-8,17,20,22-23,25,31H,4,9-15H2,1-3H3/t17-,20-,22-,23-,25-,26-,27-/m0/s1 |
InChI Key |
NSUPQZRHRUHVPB-NYKSWYAJSA-N |
Isomeric SMILES |
CC1=C2C[C@]3([C@@H](CC[C@@H]4[C@@H]3CC[C@]5([C@H]4CC[C@@H]5O)C)CC2=NN1C6=CC=C(C=C6)F)C |
Canonical SMILES |
CC1=C2CC3(C(CCC4C3CCC5(C4CCC5O)C)CC2=NN1C6=CC=C(C=C6)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B12401863.png)





![1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12401913.png)



